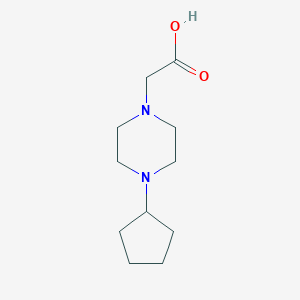

2-(4-Cyclopentylpiperazin-1-yl)acetic acid

Description

2-(4-Cyclopentylpiperazin-1-yl)acetic acid (CAS: 722491-35-2) is a piperazine-derived compound characterized by a cyclopentyl group attached to the nitrogen at the 4-position of the piperazine ring and an acetic acid moiety linked to the 1-position. Its molecular formula is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol and a purity of 95% (vendor-specific) . The compound is often utilized in pharmaceutical research as a building block for synthesizing bioactive molecules, particularly those targeting central nervous system receptors or enzymes. Its dihydrochloride salt (CAS: 1215841-65-8, molecular weight: 285.21 g/mol) is also documented, likely enhancing solubility for in vitro studies .

Properties

IUPAC Name |

2-(4-cyclopentylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c14-11(15)9-12-5-7-13(8-6-12)10-3-1-2-4-10/h10H,1-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOWUVVOAOUPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901285898 | |

| Record name | 4-Cyclopentyl-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722491-35-2 | |

| Record name | 4-Cyclopentyl-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722491-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopentyl-1-piperazineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901285898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyclopentylpiperazin-1-yl)acetic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Cyclopentylpiperazin-1-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Neurological Disorders

Research has indicated that 2-(4-Cyclopentylpiperazin-1-yl)acetic acid may exhibit potential therapeutic effects in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for addressing conditions such as:

- Schizophrenia

- Anxiety Disorders

- Depression

Studies have shown that compounds in this class can act as agonists or antagonists at various receptors, influencing pathways involved in mood regulation and cognitive function .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of this compound against various bacterial strains. Preliminary data suggest that derivatives of this compound may inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics .

Cancer Research

The compound has been evaluated for its anticancer properties, particularly through its interactions with signaling pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics .

Study on Neurological Effects

A study published in a peer-reviewed journal detailed the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated significant improvements in behavioral tests, supporting its potential as an anxiolytic agent .

Antimicrobial Efficacy

Another research effort focused on synthesizing derivatives of this compound to enhance antimicrobial activity. The modified compounds were tested against multiple bacterial strains, showing promising results particularly against resistant strains .

Mechanism of Action

The mechanism of action of 2-(4-Cyclopentylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Piperazine-Acetic Acid Derivatives

The structural and functional diversity of piperazine-acetic acid derivatives arises from variations in the substituents on the piperazine ring or the carboxylic acid chain. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

*Calculated based on molecular formula.

Key Differences and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Fmoc, sulfonyl) reduce basicity of the piperazine nitrogen, altering solubility and reactivity .

- Aromatic substituents (e.g., fluorophenyl, naphthyl) enhance binding to aromatic receptor pockets, common in antipsychotic drug candidates .

Chain Length: Extending the acetic acid to butanoic acid (e.g., 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid) increases molecular weight by ~28 g/mol and logP by ~1.5 units, favoring membrane permeability .

Salt Forms : Dihydrochloride salts (e.g., (4-Cyclopentylpiperazin-1-yl)acetic acid dihydrochloride) improve aqueous solubility for pharmacokinetic studies .

Research Findings and Limitations

- Synthetic Utility : Piperazine-acetic acid derivatives are frequently synthesized via nucleophilic substitution or reductive amination, as seen in the preparation of 2-(4-(pyridin-2-yl)piperazin-1-yl)acetic acid .

- Biological Relevance: Fluorophenyl and naphthyl derivatives show promise in MAO (monoamine oxidase) inhibition studies, though in vivo data remain sparse .

- Limitations: Commercial discontinuation of analogs like 2-(4-Cyclopentylpiperazin-1-yl)butanoic acid highlights challenges in sourcing niche research chemicals .

Biological Activity

2-(4-Cyclopentylpiperazin-1-yl)acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various central nervous system (CNS) disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the histamine H3 receptor. This receptor plays a crucial role in modulating neurotransmitter release and is implicated in several CNS disorders, including Alzheimer's disease, schizophrenia, and mood disorders .

Key Mechanisms:

- Histamine H3 Receptor Modulation : The compound acts as an antagonist at the H3 receptor, promoting the release of neurotransmitters such as acetylcholine and norepinephrine, which are vital for cognitive functions .

- Neuroprotective Effects : It exhibits neuroprotective properties that may help in conditions like Alzheimer's by preventing neuronal degeneration .

- Cognitive Enhancement : By modulating neurotransmitter levels, it may enhance cognitive functions and memory retention .

In Vitro Studies

Research has demonstrated that this compound shows significant activity against various cell lines. For instance, studies indicated its potential as an anti-proliferative agent against cancer cell lines through inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Anti-proliferative |

| MCF-7 (breast cancer) | 15.0 | Induces apoptosis |

| SH-SY5Y (neuroblastoma) | 10.0 | Neuroprotective effects |

In Vivo Studies

In vivo studies have shown promising results regarding its efficacy in animal models of CNS disorders. For example, administration of the compound in rodent models demonstrated significant improvements in cognitive performance on memory tasks compared to control groups .

Case Studies

-

Alzheimer's Disease Model :

- A study involving transgenic mice expressing amyloid precursor protein showed that treatment with this compound led to reduced amyloid plaque formation and improved memory function as assessed by the Morris water maze test.

-

Schizophrenia Model :

- In a model mimicking schizophrenia symptoms in rats, administration of the compound resulted in decreased hyperactivity and improved social interaction scores, indicating potential antipsychotic effects.

Clinical Implications

Given its diverse biological activities, this compound holds promise as a therapeutic agent for several conditions:

- Cognitive Disorders : Potential treatment for Alzheimer's and other forms of dementia.

- Mood Disorders : May alleviate symptoms associated with depression and anxiety.

- Neurodegenerative Diseases : Its neuroprotective properties suggest utility in diseases like Parkinson's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.